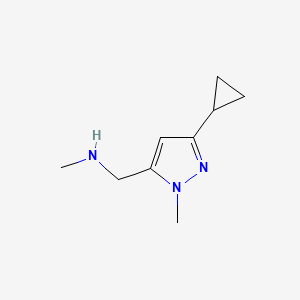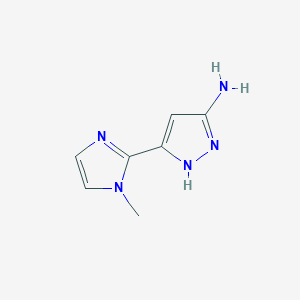
4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C6H6F3IN2. It is characterized by the presence of iodine, methyl, and trifluoroethyl groups attached to a pyrazole ring. This compound is primarily used in research and development settings.
Méthodes De Préparation
The synthesis of 4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the iodination of a pyrazole precursor followed by the introduction of the trifluoroethyl group under specific reaction conditions. Industrial production methods may vary, but they generally involve similar steps with optimization for large-scale synthesis.
Analyse Des Réactions Chimiques
4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of trifluoroethyl and iodine substituents on biological systems.
Medicine: It is investigated for potential therapeutic applications due to its unique chemical properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom may participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine include:
4-iodo-5-methyl-1H-pyrazole: Lacks the trifluoroethyl group, resulting in different chemical properties.
5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine: Lacks the iodine atom, affecting its reactivity and binding properties.
4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine: Lacks the methyl group, altering its steric and electronic characteristics.
The uniqueness of this compound lies in the combination of these substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1354704-16-7 |
|---|---|
Formule moléculaire |
C6H7F3IN3 |
Poids moléculaire |
305.04 |
Nom IUPAC |
4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H7F3IN3/c1-3-4(10)5(11)12-13(3)2-6(7,8)9/h2H2,1H3,(H2,11,12) |
Clé InChI |
VMFVDGPDPRLJLQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(F)(F)F)N)I |
SMILES canonique |
CC1=C(C(=NN1CC(F)(F)F)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate](/img/structure/B3047057.png)

![5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid](/img/structure/B3047059.png)






![[5-[6-(2-Furylmethylamino)purin-9-yl]-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid](/img/structure/B3047070.png)
![2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclopentan-1-one](/img/structure/B3047071.png)
![4-Fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B3047072.png)
